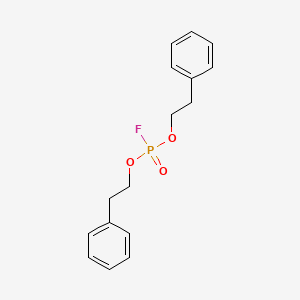
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is a chemical compound with the molecular formula C16H16FO3P. It is characterized by the presence of a fluorine atom, a phenylethoxy group, and a phosphoryl group attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene typically involves the reaction of 2-phenylethanol with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluorine gas or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenylethoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene involves its interaction with molecular targets through its fluorine and phosphoryl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Bromo(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Iodo(2-phenylethoxy)phosphoryl)oxyethylbenzene
Uniqueness
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
85473-45-6 |
|---|---|
Molekularformel |
C16H18FO3P |
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
2-[fluoro(2-phenylethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C16H18FO3P/c17-21(18,19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
JWFQIEJPDRHZAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOP(=O)(OCCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


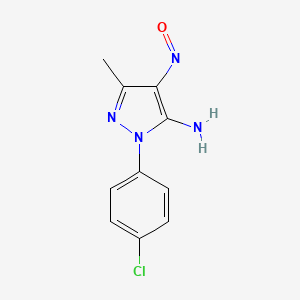
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
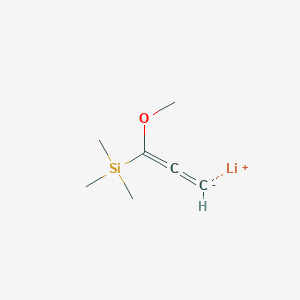



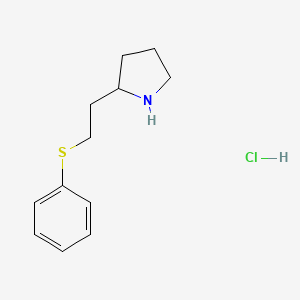
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
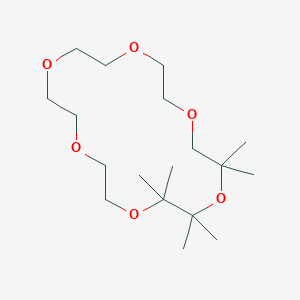
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)

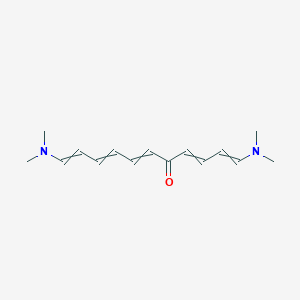
![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
